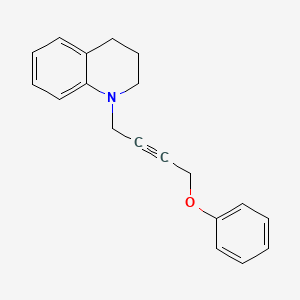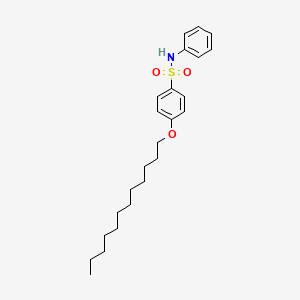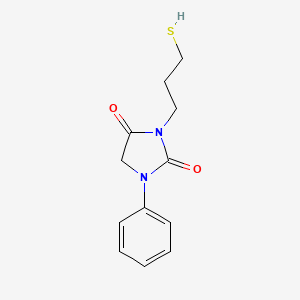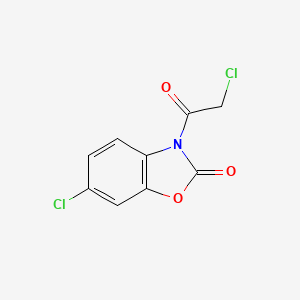
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 6-chloro-2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloroacetyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products Formed
Substitution: Amino or thio derivatives of the benzoxazole.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloroacetyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyluracil: A compound with similar chloro substitution but different core structure.
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Another heterocyclic compound with chloro substitution.
Uniqueness
6-Chloro-3-(chloroacetyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of chloro and chloroacetyl groups, which confer distinct chemical reactivity and potential applications. Its benzoxazole core structure also differentiates it from other similar compounds, providing unique binding properties and biological activities.
Properties
CAS No. |
113660-24-5 |
|---|---|
Molecular Formula |
C9H5Cl2NO3 |
Molecular Weight |
246.04 g/mol |
IUPAC Name |
6-chloro-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H5Cl2NO3/c10-4-8(13)12-6-2-1-5(11)3-7(6)15-9(12)14/h1-3H,4H2 |
InChI Key |
LYQJVXUHOSAQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)

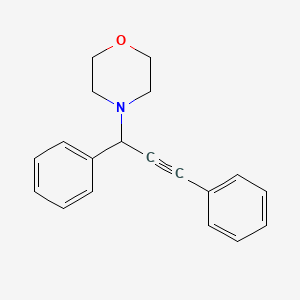

![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
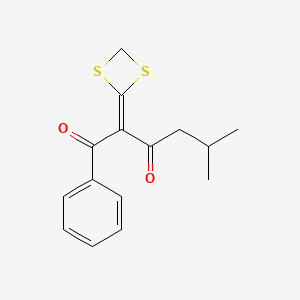


![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
